molecular formula C10H19NO3 B2844179 Methyl 2-amino-2-(1-ethoxycyclopentyl)acetate CAS No. 2168088-88-6

Methyl 2-amino-2-(1-ethoxycyclopentyl)acetate

Cat. No.: B2844179
CAS No.: 2168088-88-6
M. Wt: 201.266
InChI Key: NXUNWQVYAJFVID-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-ethoxycyclopentyl)acetate is an organic compound with a unique structure that combines an amino group, an ethoxy group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1-ethoxycyclopentyl)acetate typically involves the reaction of 1-ethoxycyclopentylamine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-ethoxycyclopentyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-2-(1-ethoxycyclopentyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-ethoxycyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(1-methoxycyclopentyl)acetate
  • Methyl 2-amino-2-(1-propoxycyclopentyl)acetate
  • Methyl 2-amino-2-(1-butoxycyclopentyl)acetate

Uniqueness

Methyl 2-amino-2-(1-ethoxycyclopentyl)acetate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

methyl 2-amino-2-(1-ethoxycyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-14-10(6-4-5-7-10)8(11)9(12)13-2/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNWQVYAJFVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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